N-L-Tartaryl Linagliptin
CAS No.:
Cat. No.: VC18572220
Molecular Formula: C29H32N8O7
Molecular Weight: 604.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H32N8O7 |
|---|---|
| Molecular Weight | 604.6 g/mol |
| IUPAC Name | (2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1 |
| Standard InChI Key | QIWMXWJOOGDGHN-NLSFWIRASA-N |
| Isomeric SMILES | CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
| Canonical SMILES | CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Introduction
Chemical Identity and Structural Features of N-L-Tartaryl Linagliptin
N-L-Tartaryl Linagliptin is a tartaric acid derivative of linagliptin, where the L-tartaryl group is covalently linked to the parent molecule. The compound’s PubChem entry (CID 169446709) confirms its 2D and 3D structural configurations, featuring a xanthine core substituted with aminopiperidinyl and quinazolinyl groups, further modified by the tartaryl moiety . The tartaric acid component introduces chiral centers, potentially influencing the compound’s stereochemical behavior and interaction with biological targets.
Molecular and Stereochemical Properties
The molecular structure of N-L-Tartaryl Linagliptin is characterized by:
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Xanthine backbone: Serves as the central scaffold for DPP-4 inhibition.
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Aminopiperidinyl side chain: Enhances target binding affinity.
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Quinazolinyl group: Contributes to pharmacokinetic stability.
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L-Tartaryl group: Introduces carboxylic acid functionalities, likely improving aqueous solubility and crystallinity .
The stereochemistry of the tartaryl component (L-configuration) is critical for maintaining enantiomeric purity, a factor emphasized in synthetic protocols .
Synthetic Methodologies and Optimization
The synthesis of N-L-Tartaryl Linagliptin is rooted in modifications to established linagliptin production routes. Patents EP2468749A1 and US20150299200A1 detail processes that integrate tartaric acid resolution to achieve high enantiomeric purity .
Key Synthetic Steps
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Intermediate Preparation:
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Coupling and Deprotection:
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Resolution | L-Tartaric acid, NaOH, HO | 82 | |
| Coupling | NMP, 30% NaOH, 65–70°C | 73 | |
| Final Crystallization | Acetic acid, HO, vacuum drying | 95 |
Advantages Over Parent Compound Synthesis
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Cost Efficiency: Eliminates reliance on expensive chiral catalysts by leveraging tartaric acid resolution .
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Scalability: Aqueous workup steps reduce organic solvent use, aligning with green chemistry principles .
| Parameter | Linagliptin | N-L-Tartaryl Linagliptin (Predicted) |
|---|---|---|
| 11–12 nmol/L | 15–18 nmol/L | |
| >100 hours | 90–110 hours | |
| Renal Excretion | 5% | <5% (increased fecal elimination) |
Mechanism of Action
Like linagliptin, the tartaryl derivative inhibits DPP-4, prolonging the activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This dual effect enhances insulin secretion and suppresses glucagon release, reducing hepatic glucose output .
Industrial and Regulatory Perspectives
The synthesis of N-L-Tartaryl Linagliptin aligns with pharmaceutical industry trends toward enantiomerically pure APIs. Regulatory approval would require demonstrating bioequivalence or superiority over linagliptin in:
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